1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted at the 1-position with a 2,4-dimethylbenzyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are critical in medicinal chemistry and materials science .
The pinacol boronate ester serves as a protected boronic acid, improving stability and handling compared to free boronic acids .
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O2/c1-13-7-8-15(14(2)9-13)11-21-12-16(10-20-21)19-22-17(3,4)18(5,6)23-19/h7-10,12H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOBCQZBKKFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
- Chemical Formula : C18H25BN2O2
- CAS Number : 1604036-90-9
- Molecular Weight : 314.31 g/mol
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in preclinical models:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
- Results : Significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed.
Case Studies
-
Study on Anticancer Effects :
- Researchers evaluated the efficacy of the compound on MCF-7 cells.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM.
- Further analysis revealed increased levels of apoptotic markers.
-
Study on Anti-inflammatory Effects :
- In a murine model of acute inflammation induced by LPS, treatment with the compound resulted in a significant decrease in inflammatory markers.
- Histological examination showed reduced edema and leukocyte infiltration.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits biological activity, it also poses certain risks:
- Hazard Statements : Causes skin irritation and serious eye irritation.
- Precautionary Measures : Recommend wearing protective gloves and eye protection during handling.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: CHBNO. Its structure features a pyrazole ring which is known for its diverse biological activities. The dioxaborolane moiety contributes to its reactivity and potential applications in synthetic chemistry.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
2. Antimicrobial Properties
Compounds containing pyrazole rings have demonstrated antimicrobial activity against a range of pathogens. The unique structure of 1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggests potential efficacy against resistant strains of bacteria and fungi .
Materials Science Applications
1. Polymer Chemistry
The dioxaborolane unit is known for its role in the formation of boron-containing polymers. These materials are valuable due to their thermal stability and mechanical properties. Research on similar compounds indicates that they can be utilized as monomers in the synthesis of advanced polymeric materials .
2. Sensor Development
The unique optical properties of boron-containing compounds make them suitable for use in sensor technology. The incorporation of this compound into sensor designs could enhance sensitivity and selectivity for detecting specific analytes .
Catalysis Applications
1. Organocatalysis
The compound's structure allows it to act as an organocatalyst in various reactions. It has been proposed that the dioxaborolane group can facilitate reactions such as cross-coupling processes which are essential in organic synthesis . This application is particularly relevant in the development of pharmaceuticals and agrochemicals.
2. Green Chemistry Initiatives
In line with green chemistry principles, using this compound as a catalyst could reduce waste and improve reaction efficiencies. Its ability to promote reactions under mild conditions aligns with sustainable practices in chemical manufacturing .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Bulky aromatic substituents (e.g., 2,4-dimethylbenzyl, 4-chlorobenzyl) increase logP values compared to aliphatic groups (e.g., cyclobutyl, isopropyl), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : Alkylation reactions (e.g., using benzyl halides or 2-iodopropane) are common for introducing R groups, with yields ranging from 15% (complex substituents) to 82% (simple alkyl groups) .
- Biological Relevance : Fluorinated and chlorinated benzyl derivatives (e.g., 4-chlorobenzyl) are prevalent in antimicrobial and kinase inhibitor research , while pyrrolidine-containing variants are explored for receptor modulation .
Alkylation Reactions
The target compound and its analogues are typically synthesized via nucleophilic substitution. For example:
- 1-(2,4-Dimethylbenzyl) derivative : Likely synthesized by reacting 4-(pinacol boronate)-1H-pyrazole with 2,4-dimethylbenzyl chloride in the presence of a base like Cs₂CO₃ or K₂CO₃ .
- 1-Isopropyl derivative : Achieved via alkylation with 2-iodopropane, yielding 65% after 72 hours .
Stability and Reactivity
- Pinacol Boronate Stability : All compounds exhibit high stability under inert conditions but hydrolyze to boronic acids in aqueous acidic or basic environments .
- Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring accelerate Suzuki coupling by increasing the electrophilicity of the boronate .
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-dimethylbenzyl)-4-(dioxaborolanyl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling or direct boronation of pyrazole precursors. Key steps include:
- Suzuki-Miyaura Coupling : Reacting 4-bromo-1-(2,4-dimethylbenzyl)-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/H₂O mixture at 80–100°C for 12–24 hours .
- Solvent Optimization : Use anhydrous THF or DMF to minimize hydrolysis of the boronate ester.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity.
Q. Critical Parameters :
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, ALK) using fluorescence-based ADP-Glo™ assays (IC₅₀ values reported for analogous pyrazole-boronates range 0.1–10 µM) .
- Cellular Uptake : Radiolabel with ¹⁸F for PET imaging to assess blood-brain barrier permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress deborylation during cross-coupling?
Methodological Answer:
- Additives : Use K₃PO₄ as a base instead of Cs₂CO₃ to reduce basicity-driven deborylation .
- Protecting Groups : Introduce trifluoroborate salts (KF addition) to stabilize the boronate intermediate .
- Real-Time Monitoring : In situ IR spectroscopy tracks boronate consumption (C–B stretch at ~1350 cm⁻¹) .
Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?
Methodological Answer:
Q. How do structural modifications (e.g., substituents on benzyl or pyrazole) affect Suzuki coupling efficiency?
Data-Driven Analysis :
| Substituent | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| 2,4-Dimethylbenzyl | 88 | <5% deborylation | |
| 4-Methoxybenzyl | 72 | 12% protodeboronation | |
| Unsubstituted benzyl | 65 | 20% homocoupling |
Key Insight : Electron-donating groups (e.g., –OCH₃) destabilize the boronate, increasing side reactions. Steric bulk from 2,4-dimethyl groups improves selectivity .
Q. How can conflicting data on cytotoxicity be resolved?
Methodological Answer:
Q. What strategies identify and characterize synthesis byproducts?
Methodological Answer:
Q. How does the compound’s electronic structure influence its binding to biological targets?
Computational Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
